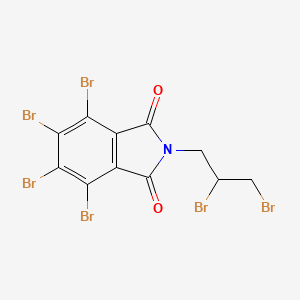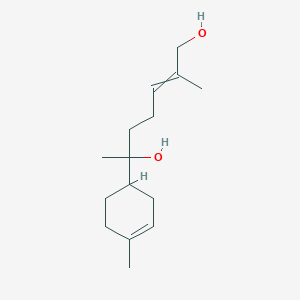![molecular formula C21H27NO3S B14249934 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol CAS No. 216167-63-4](/img/structure/B14249934.png)
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a phenolic hydroxyl group at the 4 position, and a sulfanyl group attached to a 4-nitrophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites.
Introduction of the Sulfanyl Group: The next step involves the reaction of the alkylated phenol with a sulfanylating agent, such as thiol or disulfide, under appropriate conditions to introduce the sulfanyl group at the 4 position.
Attachment of the 4-Nitrophenylmethyl Moiety: The final step involves the reaction of the sulfanyl-substituted phenol with 4-nitrobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group on the 4-nitrophenylmethyl moiety can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various alkylated or acylated phenolic compounds.
Scientific Research Applications
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Signal Transduction: It can interfere with signal transduction pathways by interacting with key proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A simpler analog without the sulfanyl and 4-nitrophenylmethyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Another related compound with tert-butyl groups at the 2 and 4 positions.
Uniqueness
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol is unique due to the presence of both the sulfanyl and 4-nitrophenylmethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
216167-63-4 |
|---|---|
Molecular Formula |
C21H27NO3S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(4-nitrophenyl)methylsulfanyl]phenol |
InChI |
InChI=1S/C21H27NO3S/c1-20(2,3)17-11-16(12-18(19(17)23)21(4,5)6)26-13-14-7-9-15(10-8-14)22(24)25/h7-12,23H,13H2,1-6H3 |
InChI Key |
MEUAOYVOVRYCFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


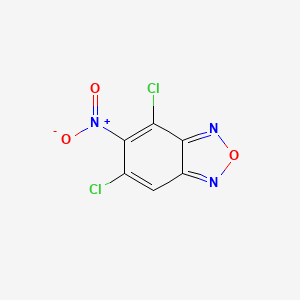
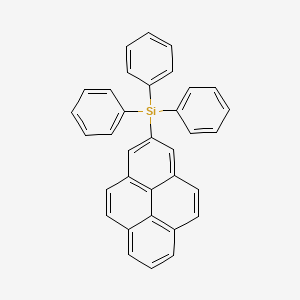
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
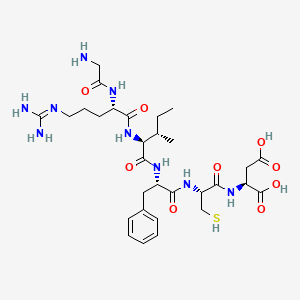

![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)
![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)

